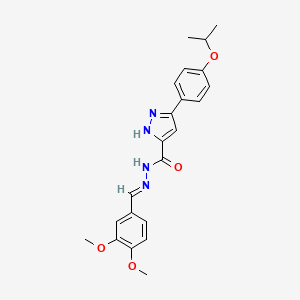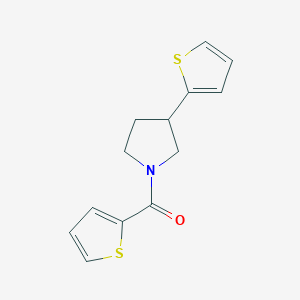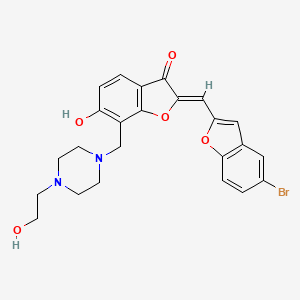
Methyl 4-bromo-1H-benzimidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1H-benzimidazole-2-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound belongs to the benzimidazole family, which has been found to have various biological activities, such as antitumor, antimicrobial, and antiviral properties. Methyl 4-bromo-1H-benzimidazole-2-carboxylate has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-1H-benzimidazole-2-carboxylate is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects
Methyl 4-bromo-1H-benzimidazole-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-bromo-1H-benzimidazole-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its biological activities, making it a promising compound for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on methyl 4-bromo-1H-benzimidazole-2-carboxylate. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as an antimicrobial and antiviral agent. Studies are needed to determine its mechanism of action and to evaluate its effectiveness against different pathogens. Additionally, there is a need for further studies on the structure-activity relationship of this compound to improve its potency and selectivity.
Méthodes De Synthèse
Methyl 4-bromo-1H-benzimidazole-2-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1H-benzimidazole-2-carboxylic acid with methyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 4-bromo-1H-benzimidazole-2-carboxylate has been extensively studied for its potential biological activities. It has been found to have antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and leukemia. It has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
methyl 4-bromo-1H-benzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVHIRSIWVMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
![Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2863036.png)



![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2863047.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2863049.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2863050.png)

![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)